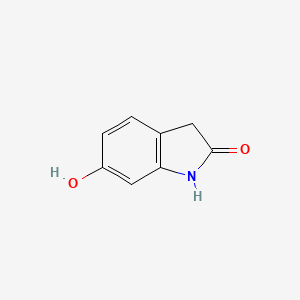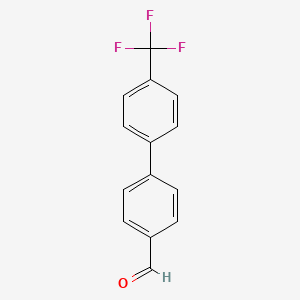
6-Hydroxyindolin-2-one
Übersicht
Beschreibung
6-Hydroxyindolin-2-one is a derivative of indole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a hydroxyl group at the sixth position and a ketone group at the second position of the indole ring. It is known for its significant biological activities and is a valuable intermediate in the synthesis of various pharmaceuticals and natural products.
Synthetic Routes and Reaction Conditions:
Aryne-based Synthesis: One of the prominent methods for synthesizing this compound involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions. This method yields a wide variety of 3-hydroxyindolin-2-ones in good yields.
Catalytic Asymmetric Hydroxylation: Another method involves the catalytic asymmetric hydroxylation of oxindoles using molecular oxygen and a phase-transfer catalyst.
CuSO4-catalyzed Reaction: A three-component reaction of α-diazo ester, water, and isatin catalyzed by copper sulfate has also been reported for the synthesis of 3-hydroxyindolin-2-one derivatives.
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale implementation of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming dihydroxy derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl group, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are commonly used for substitution reactions.
Major Products:
- The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which are valuable intermediates in organic synthesis.
Chemistry:
- This compound is used as a building block in the synthesis of complex organic molecules and natural products.
Biology:
- It serves as a key intermediate in the study of indole metabolism and its role in biological systems .
Medicine:
- The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active molecules.
Industry:
- In the pharmaceutical industry, this compound is used in the synthesis of various drugs and bioactive compounds.
Wirkmechanismus
Target of Action
It is known that this compound is a metabolite of indole , which is produced by many bacterial species and has significant roles in bacterial physiology, pathogenesis, animal behavior, and human diseases .
Mode of Action
It is known to be a metabolite of indole , and its formation involves the action of the short-chain dehydrogenase IifB, which converts indole-2,3-dihydrodiol to 3-hydroxyindolin-2-one
Biochemical Pathways
The biochemical pathways involving 6-Hydroxyindolin-2-one are related to the metabolism of indole . Indole can be produced from tryptophan by tryptophanase in many bacterial species . The short-chain dehydrogenase IifB then converts indole-2,3-dihydrodiol to 3-hydroxyindolin-2-one
Pharmacokinetics
It is known that indole and its metabolites, including this compound, can be absorbed and metabolized within 6 hours when orally administered
Result of Action
It is known that indole and its metabolites, including this compound, can cross the blood-brain barrier in a dose-dependent manner . This suggests that this compound may have effects on the brain, potentially influencing behavior or neurological function.
Biochemische Analyse
Biochemical Properties
6-Hydroxyindolin-2-one plays a significant role in biochemical reactions, particularly in the metabolism of indole derivatives. It interacts with various enzymes, proteins, and other biomolecules. One notable enzyme is 3-hydroxyindolin-2-one monooxygenase, which catalyzes the oxidation of this compound to form other bioactive compounds . This interaction highlights the compound’s role in oxidative biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have shown that this compound can cross the blood-brain barrier and impact brain function by modulating the expression of cytochrome P450 enzymes such as CYP1A2 and CYP2A5 . This modulation can lead to changes in cellular metabolism and gene expression, affecting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes like 3-hydroxyindolin-2-one monooxygenase, facilitating oxidative reactions . Additionally, it can act as an inhibitor or activator of certain enzymes, leading to changes in gene expression and cellular activity. The compound’s ability to cross the blood-brain barrier further underscores its potential impact on central nervous system functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . These effects include prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have mild effects on cellular function, while higher doses can lead to significant changes, including potential toxicity . For example, high doses of this compound can cause adverse effects such as reduced blood pressure and sedation, while extremely high doses may result in severe outcomes like coma or death .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as 3-hydroxyindolin-2-one monooxygenase, which converts it into other bioactive compounds . These metabolic pathways are crucial for the compound’s biological activity and its role in cellular processes. The interaction with cytochrome P450 enzymes also highlights its involvement in oxidative metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, indicating its ability to be transported into the central nervous system . This transport is essential for its biological activity and its effects on brain function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus. Its activity and function can be influenced by its localization, as it interacts with different biomolecules in these compartments. The compound’s ability to cross the blood-brain barrier and localize in the brain further underscores its potential impact on central nervous system functions .
Vergleich Mit ähnlichen Verbindungen
Indolin-2-one: Lacks the hydroxyl group at the sixth position, making it less reactive in certain chemical reactions.
Isatin: Contains a ketone group at the second position but lacks the hydroxyl group, leading to different biological activities.
3-Hydroxyindolin-2-one: Similar in structure but with the hydroxyl group at the third position, resulting in different reactivity and applications.
Uniqueness:
- The presence of the hydroxyl group at the sixth position in 6-Hydroxyindolin-2-one imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
6-hydroxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-2-1-5-3-8(11)9-7(5)4-6/h1-2,4,10H,3H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJZYAPVVOLQQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382729 | |
| Record name | 6-Hydroxyindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6855-48-7 | |
| Record name | 6-Hydroxyindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride](/img/structure/B1304078.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine](/img/structure/B1304082.png)



